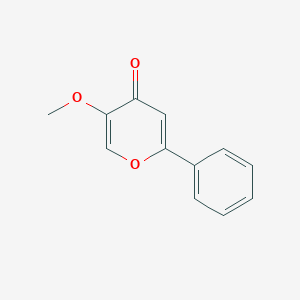![molecular formula C9H12OS B8640607 [3-Methyl-4-(methylthio)phenyl]methanol](/img/structure/B8640607.png)
[3-Methyl-4-(methylthio)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[3-Methyl-4-(methylthio)phenyl]methanol is an organic compound characterized by a benzene ring substituted with a methyl group, a methylthio group, and a benzenemethanol group. This compound is notable for its unique chemical structure, which imparts specific reactivity and properties that are valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methyl-4-(methylthio)phenyl]methanol typically involves the introduction of the methylthio group and the benzenemethanol group onto a benzene ring. One common method includes the use of Friedel-Crafts alkylation to introduce the benzenemethanol group, followed by thiolation to add the methylthio group. The reaction conditions often require the use of catalysts such as aluminum chloride for the Friedel-Crafts reaction and thiolating agents like methylthiol for the thiolation step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
[3-Methyl-4-(methylthio)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzenemethanol group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
[3-Methyl-4-(methylthio)phenyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [3-Methyl-4-(methylthio)phenyl]methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .
類似化合物との比較
Similar Compounds
4-Methylthiobenzyl alcohol: Similar structure but lacks the additional methyl group on the benzene ring.
3-Methylbenzyl alcohol: Similar structure but lacks the methylthio group.
4-Methylbenzenemethanol: Similar structure but lacks the methylthio group.
Uniqueness
[3-Methyl-4-(methylthio)phenyl]methanol is unique due to the presence of both the methylthio and benzenemethanol groups on the benzene ring. This combination imparts distinct chemical reactivity and properties, making it valuable for specific applications that other similar compounds may not fulfill .
特性
分子式 |
C9H12OS |
|---|---|
分子量 |
168.26 g/mol |
IUPAC名 |
(3-methyl-4-methylsulfanylphenyl)methanol |
InChI |
InChI=1S/C9H12OS/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5,10H,6H2,1-2H3 |
InChIキー |
ZITWBZDPUUPEIJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CO)SC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl[(5-chloro-3-{[3-(propylsulfonyl)phenyl]ethynyl}pyridin-2-yl)oxy]acetate](/img/structure/B8640543.png)









